molecular formula C6H12N2O4S B1340003 1-Ethyl-3-methylimidazolium hydrogen sulfate CAS No. 412009-61-1

1-Ethyl-3-methylimidazolium hydrogen sulfate

Cat. No. B1340003
M. Wt: 208.24 g/mol
InChI Key: HZKDSQCZNUUQIF-UHFFFAOYSA-M
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Patent
US08252943B2

Procedure details

149.8 g (0.72 mol) of 1-methyl-3-ethylimidazolium hydrogensulfate are dissolved in 600 ml of water, and 226.8 g (0.72 mol) of Ba(OH)2 (octahydrate) are subsequently added in portions over a period of 30 minutes. The temperature is increased to 60° C. and the reaction mixture is stirred for 2 hours at this temperature. It is allowed to cool overnight and the precipitated BaSO4 is filtered off using Celite as filter aid. After addition of 43.5 g (0.72 mol) of glacial acetic acid, the water is removed on a rotary evaporator and the oil which remains is extracted with ethyl acetate. To remove residual water, the oil is admixed with n-butanol and the n-butanol is subsequently distilled off under reduced pressure. This gives 108.3 g (0.636 mol) of 1-methyl-3-ethylimidazolium acetate (yield: 88% based on 1-methyl-3-ethylimidazolium hydrogensulfate). The chloride content is 4 ppm.
Quantity
149.8 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
226.8 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])(O)(=O)=O.[CH3:6][N+:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH3:13])[CH:8]=1.[C:14]([OH:17])(=[O:16])[CH3:15]>O>[C:14]([O-:17])(=[O:16])[CH3:15].[CH3:6][N+:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH3:13])[CH:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
149.8 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].C[N+]1=CN(C=C1)CC
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Ba(OH)2
Quantity
226.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
43.5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated BaSO4 is filtered off
FILTRATION
Type
FILTRATION
Details
as filter aid
CUSTOM
Type
CUSTOM
Details
the water is removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the oil which remains is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
To remove residual water
DISTILLATION
Type
DISTILLATION
Details
the n-butanol is subsequently distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)[O-].C[N+]1=CN(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.636 mol
AMOUNT: MASS 108.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.